molecular formula C12H7Cl2F3N2S B6592048 6-(3,5-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine CAS No. 1820665-94-8

6-(3,5-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine

Cat. No.: B6592048
CAS No.: 1820665-94-8
M. Wt: 339.2 g/mol
InChI Key: NCURCXGWCWCYDZ-UHFFFAOYSA-N
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Description

6-(3,5-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a 3,5-dichlorophenyl group, a methylthio group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,5-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common approach is the reaction of a suitable pyrimidine derivative with 3,5-dichlorophenylboronic acid, methylthio reagents, and trifluoromethylating agents under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives of the original compound, as well as substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating new chemical entities.

Biology: In biological research, 6-(3,5-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is studied for its potential biological activities. It may serve as a lead compound for developing new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-(3,5-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

  • 2,4-Dichlorophenylpyrimidine

  • 3,5-Dichlorophenylpyrimidine

  • 2-Methylthiopyrimidine

  • Trifluoromethylpyrimidine

Uniqueness: 6-(3,5-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine stands out due to its specific combination of substituents, which confer unique chemical and biological properties. This compound's distinct structure allows for diverse applications and reactivity compared to its similar counterparts.

Properties

IUPAC Name

4-(3,5-dichlorophenyl)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3N2S/c1-20-11-18-9(5-10(19-11)12(15,16)17)6-2-7(13)4-8(14)3-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCURCXGWCWCYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801155448
Record name Pyrimidine, 4-(3,5-dichlorophenyl)-2-(methylthio)-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820665-94-8
Record name Pyrimidine, 4-(3,5-dichlorophenyl)-2-(methylthio)-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820665-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4-(3,5-dichlorophenyl)-2-(methylthio)-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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